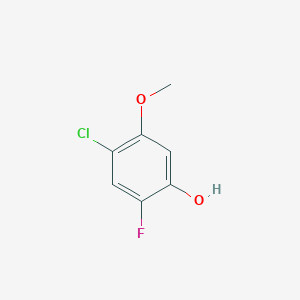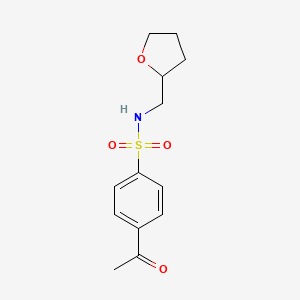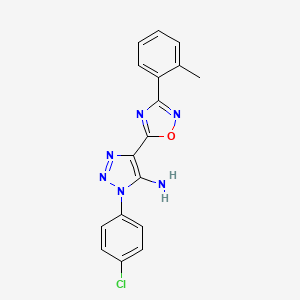
4-Chloro-2-fluoro-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-5-methoxyphenol is a chemical compound with the CAS Number: 1881328-66-0 . It has a molecular weight of 176.57 . The IUPAC name for this compound is 4-chloro-2-fluoro-5-methoxyphenol .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-fluoro-5-methoxyphenol is 1S/C7H6ClFO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Biomarker Assessment in Human Exposure Studies
4-Chloro-2-fluoro-5-methoxyphenol and its derivatives, including other phenolic compounds, are assessed as biomarkers in human exposure studies. Urinary concentrations of these compounds or their metabolites are used to gauge the extent of exposure in populations. For instance, Ye et al. (2005) highlighted that urinary concentrations of phenols or their metabolites like bisphenol A (BPA), 2,5-dichlorophenol (2,5-DCP), and 2-hydroxy-4-methoxybenzophenone (benzophenone-3, BP-3) are measured to assess human exposure levels. These measurements are important from a toxicological perspective as they help understand the biologic activity potential of these phenols, considering that their conjugated forms might reduce biologic activity (Ye et al., 2005).
Environmental and Dietary Exposure Analysis
Studies also investigate the environmental and dietary exposure to phenolic and methoxylated organohalogen contaminants (OHCs), which include compounds like 4-Chloro-2-fluoro-5-methoxyphenol. For instance, Fujii et al. (2014) discussed human exposure to these contaminants through dietary sources and evaluated their concentrations in breast milk and serum, highlighting the pharmacokinetic or exposure routes (Fujii et al., 2014).
Endocrine Disruption Studies
Another significant area of research is the potential endocrine-disrupting effects of phenolic compounds, including derivatives or related compounds of 4-Chloro-2-fluoro-5-methoxyphenol. Guenther et al. (2002) and other studies have focused on the ubiquitous presence of nonylphenols (NPs), which are related to phenolic compounds, in food and their implications for human health, especially concerning their estrogenic activity (Guenther et al., 2002).
Toxicological and Epidemiological Research
Phenolic compounds are also studied in the context of toxicology and epidemiology. Research by Smith et al. (1984) into phenoxyherbicides and chlorophenols, for example, provides insights into the potential association between exposure to these chemicals and the risk of soft tissue sarcoma (Smith et al., 1984).
Safety and Hazards
Orientations Futures
Phenol derivatives, including 4-Chloro-2-fluoro-5-methoxyphenol, have high potential for synthesizing bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Propriétés
IUPAC Name |
4-chloro-2-fluoro-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVMODEYHTNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]but-2-ynamide](/img/structure/B2648943.png)

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/no-structure.png)
![1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2648948.png)
![1-(Chloromethyl)-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2648952.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2648953.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2648954.png)

![7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648957.png)
![Sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2648960.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2648963.png)

